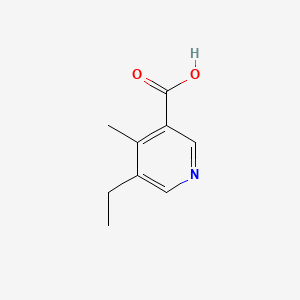

5-Ethyl-4-methyl-3-pyridinecarboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-ethyl-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-7-4-10-5-8(6(7)2)9(11)12/h4-5H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMXMCWALFYCBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=CC(=C1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hantzsch Dihydropyridine Synthesis

The Hantzsch method involves condensing β-keto esters, aldehydes, and ammonia to form 1,4-dihydropyridines, which are subsequently oxidized to pyridines. For 5-ethyl-4-methyl-3-pyridinecarboxylic acid:

-

Step 1 : React ethyl 3-oxopentanoate (ethyl group source) and methyl acetoacetate (methyl group source) with formaldehyde and ammonium acetate.

-

Step 2 : Oxidize the dihydropyridine intermediate with HNO₃ or MnO₂ to aromatize the ring.

-

Step 3 : Hydrolyze the ester moiety using LiOH/EtOH to yield the carboxylic acid.

Example Protocol :

Key Data :

Enamine Cyclization with Meldrum’s Acid

Formation of β-Keto Esters

Meldrum’s acid facilitates β-keto ester synthesis via condensation with carboxylic acids. For 1a (N-Boc-piperidine acid):

Enamine Formation and Cyclization

Treat 2a with DMF·DMA to generate β-enamino diketone 3a , which undergoes cyclization with hydrazines or ammonia analogs:

Optimization Insight :

Functionalization of Preformed Pyridine Rings

Directed ortho Metalation (DoM)

Introduce the carboxylic acid group via lithiation and carboxylation:

-

Brominate 5-ethyl-4-methylpyridine at position 3 using NBS.

-

Perform DoM with LDA at −78°C, then quench with CO₂.

Challenges :

-

Steric hindrance from ethyl/methyl groups reduces carboxylation efficiency.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Hantzsch Synthesis | High functional group compatibility | Multi-step, oxidation required | 60–75% |

| Enamine Cyclization | High regioselectivity | Requires specialized reagents | 70–85% |

| DoM Functionalization | Direct carboxylation | Low yields, harsh conditions | 40–50% |

Reaction Optimization and Scalability

Solvent Effects

Catalytic Additives

-

DMAP : Accelerates β-keto ester formation (20 mol% yields 85% conversion).

-

EDC·HCl : Efficient coupling agent for Meldrum’s acid adducts.

Analytical Characterization

Spectral Data

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyl-4-methyl-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or other reduced derivatives .

Wissenschaftliche Forschungsanwendungen

5-Ethyl-4-methyl-3-pyridinecarboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds.

Biology: The compound is used in studying enzyme interactions and metabolic pathways involving pyridine derivatives.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Physicochemical Properties

- Solubility : The carboxylic acid group enhances water solubility, but the ethyl and methyl substituents increase lipophilicity, reducing aqueous solubility compared to simpler analogs like 5-methylnicotinic acid .

- Reactivity : The 4-methyl group may sterically hinder reactions at the 4-position, while the 5-ethyl group could influence electronic effects (e.g., resonance stabilization of intermediates in substitution reactions) .

- Stability : The free acid form is less stable under alkaline conditions compared to its ester derivatives, which resist hydrolysis in neutral or acidic environments .

Biologische Aktivität

5-Ethyl-4-methyl-3-pyridinecarboxylic acid, a member of the pyridinecarboxylic acid family, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the synthesis, biological activities, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

The molecular formula of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid is . Its structure features:

- Ethyl group at the 5-position

- Methyl group at the 4-position

- Carboxylic acid functional group at the 3-position

Synthesis methods typically involve reactions between pyridine derivatives and carboxylic acids, often utilizing organic solvents and bases to enhance yield and selectivity. For example, one method includes reacting 3-ethyl-4-methylpyridine with carbon dioxide under high pressure, facilitated by a transition metal catalyst.

Antimicrobial Properties

Research indicates that compounds in the pyridinecarboxylic acid class exhibit significant antimicrobial properties. In vitro studies have shown that 5-Ethyl-4-methyl-3-pyridinecarboxylic acid demonstrates antibacterial activity against various Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as a therapeutic agent against bacterial infections .

Anticancer Effects

The compound has also been evaluated for its anticancer properties. Cytotoxicity tests on cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer), revealed notable anticancer effects with IC50 values of approximately 150 μg/mL and 137 μg/mL, respectively. Apoptotic studies indicated an upregulation of pro-apoptotic genes (caspase-3, -8, -9) alongside a downregulation of anti-apoptotic markers (Bcl-2) in treated cells, highlighting its mechanism of inducing apoptosis in cancer cells .

Antidiabetic Activity

In addition to its anticancer effects, 5-Ethyl-4-methyl-3-pyridinecarboxylic acid has shown potential antidiabetic activity. It inhibits key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, with IC50 values indicating effective enzyme inhibition comparable to established antidiabetic drugs like acarbose .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| In Vitro Evaluation | Antimicrobial Activity | Significant activity against Gram-positive bacteria; MIC values indicate therapeutic potential. |

| Cytotoxicity Tests | Anticancer Effects | IC50 values: MCF-7 (150 μg/mL), HepG2 (137 μg/mL); induces apoptosis via gene regulation. |

| Enzyme Inhibition Studies | Antidiabetic Activity | Effective inhibition of α-amylase and α-glucosidase; potential for diabetes management. |

Q & A

Q. What are the recommended synthetic routes for 5-ethyl-4-methyl-3-pyridinecarboxylic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A common approach involves multi-step condensation and cyclization reactions. For example:

Start with a pyridine precursor (e.g., 3-aminopyridine) and introduce ethyl and methyl groups via alkylation or Friedel-Crafts reactions under anhydrous conditions.

Carboxylic acid functionalization can be achieved through oxidation of a methyl or hydroxymethyl group using KMnO₄ or CrO₃ in acidic media.

Optimize catalysts (e.g., palladium or copper for cross-coupling) and solvents (DMF, toluene) to enhance regioselectivity .

Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which analytical techniques are most effective for characterizing 5-ethyl-4-methyl-3-pyridinecarboxylic acid?

Methodological Answer:

NMR Spectroscopy : Use - and -NMR to confirm substituent positions and purity. For example, the ethyl group’s triplet (~1.2 ppm) and methyl group’s singlet (~2.5 ppm) are diagnostic .

HPLC-MS : Employ reverse-phase C18 columns with UV detection (254 nm) and electrospray ionization (ESI-MS) to assess purity and molecular weight.

X-ray Crystallography : If single crystals are obtainable, this resolves stereochemical ambiguities .

Q. How should researchers handle stability issues during storage of 5-ethyl-4-methyl-3-pyridinecarboxylic acid?

Methodological Answer:

Store at 2–8°C in airtight, light-resistant containers to prevent degradation via oxidation or moisture absorption .

Pre-purify via lyophilization for long-term storage.

Regularly validate stability using HPLC to detect decomposition products (e.g., decarboxylated derivatives).

Advanced Research Questions

Q. What strategies are effective for resolving contradictory spectral data (e.g., NMR shifts) in structural elucidation?

Methodological Answer:

Perform 2D NMR (COSY, HSQC, HMBC) to assign coupling patterns and confirm connectivity. For example, HMBC correlations between the carboxylic proton and pyridine ring carbons can resolve ambiguity .

Cross-validate with IR spectroscopy : Carboxylic acid C=O stretches (~1700 cm) and pyridine ring vibrations (~1600 cm) provide complementary data.

Compare computational predictions (DFT-based chemical shift calculations) with experimental results .

Q. How can researchers address low solubility of 5-ethyl-4-methyl-3-pyridinecarboxylic acid in biological assays?

Methodological Answer:

Solvent Screening : Test polar aprotic solvents (DMSO, DMF) or aqueous buffers (pH-adjusted to deprotonate the carboxylic acid).

Prodrug Derivatization : Synthesize ester or amide derivatives (e.g., ethyl ester) to enhance lipophilicity, then hydrolyze in situ .

Nanoformulation : Use liposomes or cyclodextrins to improve bioavailability in cellular assays .

Q. What experimental designs are suitable for probing the compound’s potential biological activity (e.g., enzyme inhibition)?

Methodological Answer:

Enzyme Assays : Screen against target enzymes (e.g., kinases, carboxylases) using fluorometric or colorimetric substrates. Include positive controls (known inhibitors) and measure IC values .

Molecular Docking : Perform in silico studies (AutoDock, Schrödinger) to predict binding modes to active sites. Validate with mutagenesis or SAR studies .

Cellular Uptake Studies : Use fluorescently tagged analogs or LC-MS to quantify intracellular concentrations .

Q. How can researchers reconcile discrepancies in reported synthetic yields or purity across studies?

Methodological Answer:

Reproduce Protocols : Systematically vary parameters (catalyst loading, temperature) to identify critical variables.

Advanced Purification : Employ preparative HPLC or simulated moving bed (SMB) chromatography for high-purity batches.

Collaborative Validation : Share samples with independent labs for cross-testing using standardized methods (e.g., USP guidelines) .

Q. What methodologies are recommended for functionalizing the pyridine ring without degrading the carboxylic acid group?

Methodological Answer:

Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester using SOCl/MeOH, perform substitutions (e.g., halogenation), then hydrolyze back .

Directed Ortho-Metalation : Use lithium bases (LDA) to selectively introduce substituents at the 4- or 6-position .

Microwave-Assisted Synthesis : Reduce reaction times to minimize side reactions (e.g., decarboxylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.